molecular formula C18H19NOS B4968209 5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one

5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one

Cat. No. B4968209
M. Wt: 297.4 g/mol
InChI Key: NNCLLIMAOCEVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one, also known as Mitotane or Lysodren, is a synthetic derivative of the insecticide dichlorodiphenyltrichloroethane (DDT). It is a chemotherapeutic agent that is primarily used in the treatment of adrenocortical carcinoma, a rare form of cancer that affects the adrenal gland. Mitotane has been shown to be effective in reducing the size of tumors and improving the survival rate of patients with adrenocortical carcinoma.

Mechanism of Action

5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one is thought to work by inhibiting the production of cortisol, a hormone that is produced by the adrenal gland. Cortisol is involved in the growth and development of cancer cells, and by reducing its production, this compound can slow down the growth of tumors. This compound has also been shown to have a direct toxic effect on cancer cells, causing them to undergo cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cortisol, as well as other hormones that are produced by the adrenal gland. This compound has also been shown to have a direct toxic effect on cancer cells, causing them to undergo cell death. In addition, this compound has been shown to have an effect on the liver, causing it to metabolize drugs more slowly.

Advantages and Limitations for Lab Experiments

5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one has a number of advantages and limitations for use in lab experiments. One advantage is that it is a well-established chemotherapeutic agent, with a known mechanism of action and a proven track record in the treatment of adrenocortical carcinoma. This makes it a useful tool for studying the effects of chemotherapy on cancer cells. However, this compound also has a number of limitations. It is highly toxic and can cause a range of side effects, including nausea, vomiting, and liver damage. In addition, it is difficult to administer in the lab, as it requires specialized equipment and handling procedures.

Future Directions

There are a number of future directions for research on 5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one. One area of interest is the development of new formulations of the drug that are less toxic and easier to administer. Another area of interest is the study of this compound in combination with other chemotherapeutic agents, in order to improve its efficacy and reduce its side effects. Finally, there is a need for further research on the mechanism of action of this compound, in order to better understand how it works and how it can be optimized for use in the treatment of cancer.

Synthesis Methods

5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one is synthesized by the reaction of 2,4-dichlorobenzoyl chloride with 2-methyl-2-butene-1-thiol in the presence of a base, followed by the reaction of the resulting intermediate with 4-methylphenylmagnesium bromide. The product is then purified by recrystallization.

Scientific Research Applications

5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one has been extensively studied in the treatment of adrenocortical carcinoma. It is thought to work by inhibiting the production of cortisol, a hormone that is produced by the adrenal gland and is involved in the growth and development of cancer cells. This compound has also been studied in the treatment of other forms of cancer, such as breast cancer and prostate cancer, but its efficacy in these conditions is less well established.

properties

IUPAC Name

5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-12-4-8-15(9-5-12)18-19(17(20)14(3)21-18)16-10-6-13(2)7-11-16/h4-11,14,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCLLIMAOCEVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(S1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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